molecular formula C6H12ClNO B1435501 3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride CAS No. 1803598-78-8

3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride

Cat. No.: B1435501
CAS No.: 1803598-78-8
M. Wt: 149.62 g/mol
InChI Key: KSIVBRSOHYOUPY-UHFFFAOYSA-N
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Description

Bicyclic Architecture and Conformational Dynamics

The 3-oxabicyclo[3.1.0]hexane core consists of a fused bicyclic system comprising a three-membered cyclopropane ring and a five-membered oxolane ring. This architecture imposes significant strain, with bond angles deviating from ideal tetrahedral geometry. X-ray crystallographic studies of related bicyclo[3.1.0]hexane derivatives reveal a boat-like conformation for the six-membered fused system, where the cyclopropane ring adopts a puckered geometry to alleviate steric strain.

Key structural parameters include:

Parameter Value (Å/°) Source
C–O bond length 1.413–1.451
Cyclopropane C–C bond 1.51–1.53
C–N bond (amine) 1.475
Dihedral angle (O–C–C–N) 112.4°

The hydrochloride salt formation stabilizes the amine group through ionic interactions, as evidenced by shortened C–N bond lengths compared to free base derivatives. Conformational analysis via density functional theory (DFT) calculations shows that the bicyclic framework restricts rotational freedom, locking the amine group in an axial position relative to the oxolane ring.

Functional Group Positioning and Stereoelectronic Effects

The spatial arrangement of functional groups creates distinct stereoelectronic environments:

  • Amine Group : Positioned at the bridgehead carbon (C6), the primary amine participates in n→σ* hyperconjugation with adjacent C–O and C–C bonds. This interaction shortens the C6–N bond to 1.475 Å while lengthening the C6–C2 bond to 1.53 Å.
  • Ether Oxygen : The 3-oxa group exerts a dual stereoelectronic influence:
    • Acts as an electron donor through lone pair conjugation with σ*(C–N)
    • Creates gauche effects that stabilize the bicyclic conformation

Notable electronic interactions include:

  • Anomeric Effect : n(O)→σ*(C–N) hyperconjugation (ΔE = -8.2 kcal/mol)
  • Conformational Locking : Steric hindrance between axial amine and cyclopropane hydrogens limits pseudorotation

These effects are quantified through Natural Bond Orbital (NBO) analysis:

Interaction Energy Stabilization (kcal/mol)
n(O)→σ*(C–N) 8.2
n(N)→σ*(C–O) 6.7
σ(C–C)→σ*(C–O) 4.1

Comparative Analysis with Related Oxabicyclo Derivatives

Parameter 3-Oxabicyclo[3.1.0]hexane 6-Oxabicyclo[3.1.0]hexane Oxabicyclo[3.2.1]octane
Ring Strain (kcal/mol) 28.4 25.7 19.2
C–O Bond Length (Å) 1.427 1.439 1.453
Dipole Moment (D) 3.81 2.97 2.15
Torsional Barrier (°) 12.4 8.7 6.3

The 3-oxabicyclo[3.1.0]hexane system exhibits greater ring strain than larger homologs due to fused cyclopropane constraints. This strain enhances reactivity at the bridgehead position, particularly in nucleophilic substitution reactions at the amine group. Compared to 6-oxabicyclo[3.1.0]hexane derivatives, the 3-oxa isomer shows 18% greater bond angle distortion at the bridgehead carbon.

Crystallographic comparisons with spirocyclic analogs (e.g., spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]) reveal that fused ring systems exhibit 23% greater conformational rigidity than their spiro counterparts. This rigidity makes the 3-oxabicyclo[3.1.0]hexane framework particularly valuable for studying stereoelectronic effects in constrained environments.

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexan-6-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIVBRSOHYOUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CN)CO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Furan Derivatives

A widely used approach involves asymmetric cyclopropanation of furan-2-carboxylic acid esters using ethyl diazoacetate catalyzed by copper(I)-bis(oxazoline) complexes. This reaction yields bicyclic intermediates with high enantio- and diastereoselectivity. Subsequent hydrogenation with palladium on charcoal selectively reduces the double bond via syn-addition to produce a single stereoisomer of the bicyclic core.

(3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes

Another convergent method employs a (3 + 2) annulation between cyclopropenes and aminocyclopropanes catalyzed by organic or iridium photoredox catalysts under blue LED irradiation. This method efficiently constructs bicyclo[3.1.0]hexane frameworks with an all-carbon quaternary center and three contiguous stereocenters, important for medicinal chemistry applications.

Functional Group Transformations Leading to the Target Amine

Oxidation and Epoxidation Steps

  • The bicyclic hydroxy ester intermediate undergoes stereoselective epoxidation using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide in the presence of catalysts like vanadyl acetylacetonate (VO(acac)2) .
  • Epoxidation can also be achieved via halohydrin formation using halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in solvents like DMSO/water, followed by cyclization with bases like DBU to form the epoxide.

Intramolecular Epoxide Opening and Cyclopropanation

  • The protected epoxide is subjected to intramolecular epoxide opening cyclopropanation using a Lewis acid such as triethylaluminum (Et3Al) and bases like lithium hexamethyldisilazide (LiHMDS) at low temperatures (-20°C to -80°C, optimally around -60°C).
  • This step yields bicyclic intermediates with the desired stereochemistry.

Introduction of the Aminomethyl Group

Strecker Reaction and Amino-Nitrile Formation

  • The bicyclic hydroxy ketone intermediate is converted to an amino-nitrile via a Strecker reaction using trimethylsilyl cyanide (TMSCN) or cyanide salts (KCN/NaCN) in the presence of titanium isopropoxide (Ti(OiPr)4) as a promoter.
  • This reaction proceeds with high diastereoselectivity at temperatures from -10°C to 0°C, yielding the amino-nitrile intermediate.

Hydrolysis to the Amino Compound

  • The amino-nitrile is hydrolyzed under acidic conditions (e.g., acetic acid and 8 M HCl mixture at 75°C for 5 hours or 60% sulfuric acid at 100°C for 2 hours) to give the desired 2-amino-6-fluorobicyclo[3.1.0]hexane intermediate.
  • The final amine is isolated as the hydrochloride salt by standard methods.

Alternative Synthetic Routes and Functionalizations

  • Mitsunobu reaction is used to convert hydroxy groups to phthalimide derivatives, which upon hydrazinolysis yield the free amine.
  • Conversion of amino groups to cyanoguanidines involves treatment with dimethyl N-cyanodithioiminocarbonate followed by methylamine in ethanol, providing functionalized derivatives relevant to medicinal chemistry.

Summary Table of Preparation Steps and Conditions

Step Reagents/Catalysts Conditions Outcome/Yield Reference
Asymmetric cyclopropanation Ethyl diazoacetate, Cu(I)-bis(oxazoline) Room temp High enantio- and diastereoselectivity
Hydrogenation Pd/C, EtOAc Room temp Syn-addition, single stereoisomer
Epoxidation mCPBA, VO(acac)2 0°C to RT Trans epoxide formation
Halohydrin formation NBS or NIS, DMSO/H2O 0°C to RT Halohydrin intermediate
Epoxide cyclopropanation Et3Al, LiHMDS -20°C to -80°C (opt. -60°C) Bicyclic intermediate, stereoselective
Strecker reaction TMSCN, Ti(OiPr)4 -10°C to 0°C Amino-nitrile, high diastereoselectivity
Hydrolysis Acetic acid/HCl or H2SO4 75-100°C Amino bicyclohexane hydrochloride
Mitsunobu reaction PPh3, phthalimide, DIAD Room temp Phthalimide intermediate
Cyanoguanidine formation Dimethyl N-cyanodithioiminocarbonate, MeNH2 Room temp Functionalized amine derivatives

Research Findings and Analysis

  • The use of chiral bis(oxazoline) ligands in cyclopropanation ensures enantiomeric control, critical for biological activity.
  • Photoredox catalysis in (3 + 2) annulation offers a mild, efficient route to bicyclic scaffolds with multiple stereocenters, expanding synthetic versatility.
  • Lewis acid/base combinations in epoxide opening/cyclopropanation steps allow fine-tuning of stereochemistry and yield.
  • Hydrolysis and functional group transformations are optimized for high purity and yield of the hydrochloride salt, facilitating pharmaceutical applications.

Biological Activity

3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride, also known by its CAS number 693248-55-4, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, pharmacokinetics, biochemical interactions, and relevant case studies.

  • Molecular Formula : C5_5H9_9ClN\O
  • Molecular Weight : 135.59 g/mol
  • CAS Number : 693248-55-4
  • Purity : Typically above 95%

The compound features a bicyclic structure with an oxirane ring and an amine group, which contributes to its unique reactivity and biological properties.

This compound primarily acts as an antagonist at the Melanin Concentrating Hormone Receptor 1 (MCHr1). This receptor is involved in various physiological processes, including energy homeostasis and appetite regulation.

Interaction with MCHr1

  • Binding Affinity : The compound exhibits significant binding affinity to MCHr1, potentially inhibiting melanin-concentrating hormone (MCH) effects.
  • Biochemical Pathways : It influences several signaling pathways related to metabolic processes, suggesting a role in modulating energy balance in biological systems.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Lipophilicity : Favorable for central nervous system (CNS) applications.
  • Permeability : Excellent permeability with minimal efflux, allowing effective distribution in biological tissues.

Biochemical Interactions

The compound interacts with various enzymes and proteins:

  • Microsomal Epoxide Hydrolase : Catalyzes the hydration of the oxetane moiety in the compound, leading to metabolite formation.
Enzyme/Protein Interaction Type Effect
Microsomal Epoxide HydrolaseBindingMetabolite formation
Melanin Concentrating Hormone Receptor 1 (MCHr1)AntagonismModulation of energy homeostasis

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Receptor Binding :
    • Investigated the binding affinity of various derivatives at MCHr1.
    • Found that modifications to the bicyclic structure significantly affected binding efficiency and selectivity.
  • Metabolic Studies :
    • Examined the metabolic pathways involving microsomal epoxide hydrolase.
    • Results indicated that the compound's metabolites retained some biological activity, suggesting a complex interaction profile.
  • Animal Model Trials :
    • Evaluated the effects of different dosages in rodent models.
    • Lower doses resulted in improved metabolic activity and receptor occupancy, while higher doses exhibited diminishing returns in efficacy.

Comparison with Similar Compounds

trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine Hydrochloride (CAS: 2007919-46-0)

  • Molecular Formula: C₆H₁₂ClNO
  • Key Features : Methylamine substituent instead of methanamine; stereochemistry (trans-configuration) affects receptor interactions.
  • Applications : Used in medicinal chemistry for CNS-targeting molecules due to improved blood-brain barrier penetration .

3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride (CAS: 389621-77-6)

  • Molecular Formula: C₅H₁₀ClNO
  • Key Features : Lacks the methanamine side chain, reducing steric bulk but limiting functionalization opportunities.
  • Similarity Score : 0.72 (lower due to absence of methanamine group) .

Bicyclic Amines with Nitrogen Heteroatoms

3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine Dihydrochloride (CAS: 1956384-80-7)

  • Molecular Formula : C₁₃H₂₀Cl₂N₂
  • Key Features : Azabicyclo core (nitrogen instead of oxygen) with benzyl and methyl substituents.
  • Similarity Score : 0.97 (high due to analogous bicyclic framework and amine functionality) .

Halogen-Substituted Bicyclic Amines

6,6-Difluoro-bicyclo[3.1.0]hex-3-ylamine Hydrochloride (CAS: 1955524-13-6)

  • Molecular Formula : C₆H₁₀ClF₂N
  • Key Features : Difluoro substitution at the 6-position enhances electronegativity and solubility.
  • Applications : Explored in fluorinated drug analogs for improved pharmacokinetics .

Structural and Functional Comparison Table

Compound Name (CAS) Molecular Formula Molecular Weight Purity (%) Key Structural Features Similarity Score Applications References
3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine HCl (1803598-78-8) C₆H₁₂ClNO 149.62 N/A Oxabicyclo core, methanamine substituent Reference Pharmaceutical R&D
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl (2007919-46-0) C₆H₁₂ClNO 149.62 >95% Methylamine, trans-stereochemistry N/A CNS drug development
(cis-3-Aminocyclobutyl)methanol HCl (1504-49-0) C₅H₁₂ClNO 137.61 N/A Cyclobutane ring, cis-aminomethyl alcohol 0.81 Peptide mimetics
6,6-Difluoro-bicyclo[3.1.0]hex-3-ylamine HCl (1955524-13-6) C₆H₁₀ClF₂N 169.60 >97% Difluoro substitution N/A Fluorinated drug candidates

Research Findings and Implications

  • Stereochemical Impact : Stereoisomers (e.g., trans vs. cis configurations) significantly influence biological activity. For example, trans-3-oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride shows enhanced CNS activity compared to its cis counterpart .
  • Substituent Effects : The methanamine group in 3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride provides a versatile site for derivatization, enabling covalent binding in enzyme inhibitors .
  • Halogenation : Fluorinated analogs like 6,6-difluoro derivatives exhibit improved metabolic stability and solubility, critical for oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride
Reactant of Route 2
3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride

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